molecular formula C17H18N4O4S2 B10991427 methyl (2E)-5-(2-methylpropyl)-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate

methyl (2E)-5-(2-methylpropyl)-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B10991427
M. Wt: 406.5 g/mol
InChI Key: LSZAUDOYGCPFQR-UHFFFAOYSA-N
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Description

Methyl (2E)-5-(2-methylpropyl)-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C17H18N4O4S2 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H18N4O4S2

Molecular Weight

406.5 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18N4O4S2/c1-9(2)6-11-13(16(24)25-3)20-17(27-11)19-12(22)7-21-8-18-14-10(15(21)23)4-5-26-14/h4-5,8-9H,6-7H2,1-3H3,(H,19,20,22)

InChI Key

LSZAUDOYGCPFQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CN2C=NC3=C(C2=O)C=CS3)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl (2E)-5-(2-methylpropyl)-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidine derivatives. This compound exhibits promising biological activities, particularly in the realms of anticancer and antimicrobial properties. The following sections detail its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H18_{18}N4_{4}O4_{4}S2_{2}
  • Molecular Weight : 406.5 g/mol
  • CAS Number : 1401605-16-0

The compound features a thiazole ring fused with a pyrimidine structure, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives in inducing apoptosis in cancer cells. For instance, a related compound demonstrated significant cytotoxic effects against breast cancer cell lines by triggering apoptosis pathways. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

Study Cell Line IC50_{50} (µM) Mechanism
Study 1MCF-715Caspase activation
Study 2HeLa10Bcl-2 modulation

Antimicrobial Activity

Compounds similar to this compound have been screened for antimicrobial properties. Preliminary tests indicated activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Anticancer Efficacy

A study published in MDPI explored the synthesis of thieno[2,3-d]pyrimidine derivatives and their effects on breast cancer cells. The compound exhibited a dose-dependent reduction in cell viability, with significant activation of apoptotic markers observed at higher concentrations .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives were tested against a panel of pathogens. The results indicated that modifications in the thiazole and pyrimidine rings significantly enhanced antimicrobial efficacy compared to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to methyl (2E)-5-(2-methylpropyl)-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate exhibit promising anticancer properties. The thiazole and pyrimidine moieties are known for their ability to inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation. Studies have demonstrated that derivatives of thiazole can induce apoptosis in cancer cells, making them valuable in developing new anticancer therapies .

Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against carbonic anhydrase, an enzyme implicated in various physiological processes and diseases such as glaucoma and cancer. Inhibitors of this enzyme can help regulate intraocular pressure and have been explored for their therapeutic potential in treating eye diseases .

Agricultural Applications

Pesticide Development
Due to its structural characteristics, this compound is being studied for its potential use as a pesticide. Compounds with similar thiazole and pyrimidine frameworks have demonstrated antifungal and insecticidal activities. This makes them suitable candidates for developing environmentally friendly agricultural chemicals that can protect crops from pests and diseases without harming beneficial organisms .

Material Science

Polymer Synthesis
The unique chemical structure of this compound lends itself to applications in material science, particularly in synthesizing novel polymers. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore how these enhancements can be applied in creating advanced materials for industrial applications.

Case Study 1: Anticancer Properties

A recent study focused on the synthesis of thiazole derivatives similar to this compound demonstrated significant cytotoxic effects on various cancer cell lines. The study employed both in vitro and in vivo models to assess the efficacy of these compounds against breast and lung cancers. Results indicated a reduction in tumor size and increased apoptosis rates among treated subjects compared to controls .

Case Study 2: Agricultural Applications

In agricultural trials, a derivative of the compound was tested for its effectiveness against common fungal pathogens affecting crops. The results showed that the compound significantly reduced fungal growth when applied at specific concentrations. This study highlights the potential for developing new fungicides based on this chemical structure that could mitigate the impact of crop diseases while being less toxic to non-target species .

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